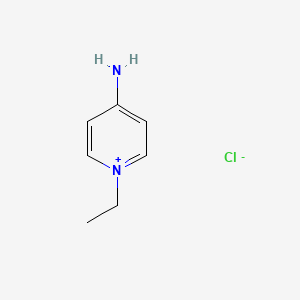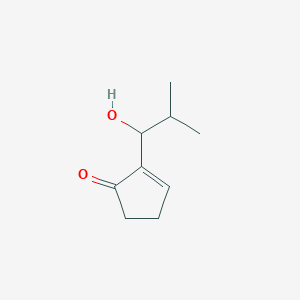
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring attached to a penta-1,2-dien-1-yl group, which is further substituted with dimethyl and diphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine typically involves the reaction of morpholine with a suitable precursor such as 4,4-dimethyl-1,3-diphenylpenta-1,2-diene. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For example, the reaction may be facilitated by the presence of a Lewis acid catalyst and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to ensure the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated derivatives or other substituted morpholine compounds.
Applications De Recherche Scientifique
4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine include:
- 4,4-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a morpholine ring with a highly substituted penta-1,2-dien-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Numéro CAS |
131319-44-3 |
|---|---|
Formule moléculaire |
C23H27NO |
Poids moléculaire |
333.5 g/mol |
InChI |
InChI=1S/C23H27NO/c1-23(2,3)21(19-10-6-4-7-11-19)18-22(20-12-8-5-9-13-20)24-14-16-25-17-15-24/h4-13H,14-17H2,1-3H3 |
Clé InChI |
XAEAXSBXXRCDAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C=C(C1=CC=CC=C1)N2CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)

![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

